molecular formula C16H22O4 B14599533 Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester CAS No. 61190-92-9

Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester

Cat. No.: B14599533
CAS No.: 61190-92-9
M. Wt: 278.34 g/mol
InChI Key: QXIPDJPEIFNBPG-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenoxy group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 1,1-dimethylethyl ester
  • Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester
  • Butanoic acid, ethyl ester
  • Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
  • Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Uniqueness

Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is unique due to the presence of the phenoxy group substituted with a tert-butyl group. This structural feature imparts distinct chemical properties and reactivity compared to other butanoic acid esters. The combination of the ester, phenoxy, and tert-butyl groups makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

61190-92-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenoxy)-3-oxobutanoate

InChI

InChI=1S/C16H22O4/c1-5-19-15(18)10-13(17)11-20-14-8-6-12(7-9-14)16(2,3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

QXIPDJPEIFNBPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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